N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide
Description
N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C20H23N5O2S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(6-pyridin-4-yl-1,8-naphthyridin-2-yl)piperidine-1-sulfonamide |
InChI |
InChI=1S/C20H23N5O2S/c1-24(2)28(26,27)25-11-7-16(8-12-25)19-4-3-17-13-18(14-22-20(17)23-19)15-5-9-21-10-6-15/h3-6,9-10,13-14,16H,7-8,11-12H2,1-2H3 |
InChI Key |
KTBVRXJGHRQSPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C2=NC3=NC=C(C=C3C=C2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the core naphthyridine structureCommon reagents used in these reactions include pyridine, dimethylamine, and various sulfonating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and naphthyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives and piperidine sulfonamides. Examples include:
- N,N-dimethyl-4-(pyridin-4-yl)pyridin-4-amine
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxazepin-5-yl)aniline .
Uniqueness
What sets N,N-dimethyl-4-[6-(pyridin-4-yl)-1,8-naphthyridin-2-yl]piperidine-1-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
